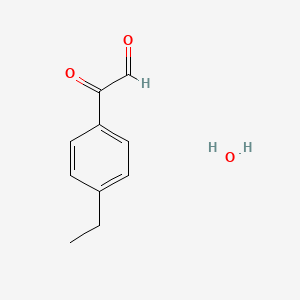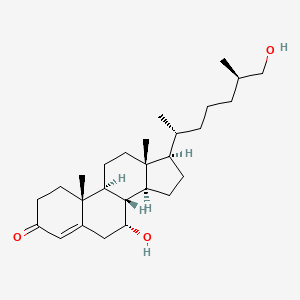
Desmethyl Nafcillin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Nafcillin Sodium Salt is an impurity of Nafcillin . It is a semi-synthetic penicillin antibiotic that is particularly effective against Gram-positive bacteria . The molecular formula is C20H19N2NaO5S and the molecular weight is 422.43 .
Synthesis Analysis
The synthesis of this compound is related to the process of Nafcillin Sodium . The procedure involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is derived from (+)-6-Aminopenicillanic Acid, which is the core structure in penicillins . It is obtained from the fermentation brew of the Penicillium mold .Chemical Reactions Analysis
The chemical reactions of this compound can be determined by systematically reacting the unknown with a number of different reagents . By predetermining what the particular reaction will produce if a specific ion is present, the ions that actually are in the solution can be identified .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be observed or measured without changing the identity of the substance . Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Mécanisme D'action
Like other penicillins, Desmethyl Nafcillin Sodium Salt exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethyl Nafcillin Sodium Salt involves the conversion of Nafcillin Sodium Salt to Desmethyl Nafcillin Sodium Salt through a series of chemical reactions.", "Starting Materials": [ "Nafcillin Sodium Salt", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid", "Water" ], "Reaction": [ "Step 1: Dissolve Nafcillin Sodium Salt in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the solution with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain Desmethyl Nafcillin Sodium Salt." ] } | |
Numéro CAS |
1104-49-0 |
Formule moléculaire |
C₂₀H₂₀N₂NaO₅S |
Poids moléculaire |
423.44 |
Synonymes |
BRL 1336; [2S-(2α,5α,6β)]-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Monosodium Salt; (2S,5R,6R)-6-[[(2-Methoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabi |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
